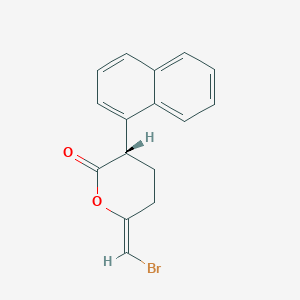

(S)-Bromoenol lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lactones are cyclic esters that are widely present in nature and have a variety of applications in the food, cosmetics, and pharmaceutical industries . They are known for their unique structures and diverse chemical properties .

Synthesis Analysis

The synthesis of lactones often involves enzymatic β-lactone ring closure via ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines .

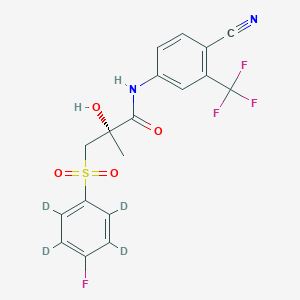

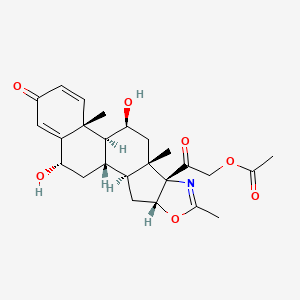

Molecular Structure Analysis

Lactones have a cyclic ester structure, with a carbonyl group (C=O) and an ether group (R-O-R’) in the same ring . The size of the lactone ring and the arrangement of functional groups can vary, leading to a wide range of lactone compounds .

Chemical Reactions Analysis

Lactones can undergo a variety of chemical reactions, including hydrolysis, reduction, and Grignard reactions . They can also participate in ring-opening polymerization reactions to form polyesters .

Physical And Chemical Properties Analysis

The physical and chemical properties of lactones depend on their specific structure. Factors such as the size of the lactone ring, the presence of functional groups, and the configuration of the molecule can influence properties such as solubility, melting point, and reactivity .

科学的研究の応用

Polymer Synthesis and Application

Lactones, including (S)-Bromoenol lactone, are known for their commercial importance due to the possibility of manufacturing a broad scope of derivatives and polymers with a wide spectrum of applications . They are used in the synthesis of simple lactones, which are of high importance for the industry . The final products can be used for medical applications, such as controlled drug-release systems, resorbable surgical threads, implants, tissue scaffolds, or for the production of drugs .

Biodegradable Materials

Polyesters, which can be synthesized using lactones, are very useful materials due to their biodegradability in the presence of enzymes, mechanical properties, and many other important functional properties . This has motivated the search for new structures of polyesters, while maintaining the biodegradability properties .

Catalyst Development

In recent years, new catalysts have been developed for the dehydrogenation of certain compounds . These catalysts are transition metals supported on activated carbon and inorganic oxides of various elements .

Copolymer Preparation

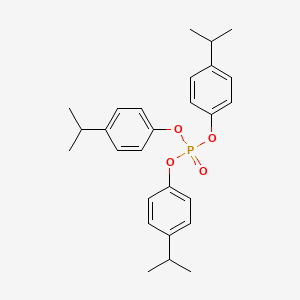

The preparation of a copolymer of γ-butyrolactone and ethylene glycol may be carried out using an organophosphorus catalyst . This process uses certain initiators and results in the formation of useful copolymers .

Antibacterial and Antifungal Activity

Chalcone-derived lactones, which can be synthesized from (S)-Bromoenol lactone, have been found to have antimicrobial activity . These lactones have been shown to limit the growth of tested bacterial and fungal strains . In particular, δ-hydroxy-γ-lactone has been found to completely inhibit the growth of certain bacterial and fungal species .

Enzyme Hydrolysis

Human serum paraoxonase (PON1) can hydrolyze several toxic oxon metabolites of commonly used insecticides . This enzyme can also hydrolyze nerve gases such as sarin and soman .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3S,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCSFWXCMTYOI-PABFRNLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\Br)/OC(=O)[C@@H]1C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347818 |

Source

|

| Record name | (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Bromoenol lactone | |

CAS RN |

478288-94-7 |

Source

|

| Record name | (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)